molecular formula C10H12N2 B2953051 1-(1H-indol-2-yl)ethan-1-amine CAS No. 1270520-47-2

1-(1H-indol-2-yl)ethan-1-amine

Cat. No.: B2953051
CAS No.: 1270520-47-2
M. Wt: 160.22
InChI Key: QUERAHCHJWZYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-2-yl)ethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by an indole ring attached to an ethanamine group, making it a versatile molecule in both synthetic and biological contexts .

Chemical Reactions Analysis

1-(1H-indol-2-yl)ethan-1-amine undergoes a variety of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions vary depending on the type of reaction and the reagents used .

Scientific Research Applications

1-(1H-indol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in various biological processes, including its interaction with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-cancer agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The indole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved include signal transduction pathways, where the compound can act as an agonist or antagonist, influencing cellular responses .

Comparison with Similar Compounds

1-(1H-indol-2-yl)ethan-1-amine can be compared with other indole derivatives, such as:

  • 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine
  • 5-Methoxy-1H-indol-3-yl)ethan-1-amine
  • 1-Benzylimidazolidine-2,4-dione

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethanamine group, which imparts distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

1-(1H-indol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERAHCHJWZYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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